1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-(m-tolyl)urea
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Overview
Description
1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-(m-tolyl)urea is a complex organic compound that features a morpholine ring, a methoxyphenyl group, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-(m-tolyl)urea typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxyphenylacetonitrile with morpholine in the presence of a base to form the intermediate 2-(3-methoxyphenyl)-2-morpholinoethanamine. This intermediate is then reacted with m-tolyl isocyanate to yield the final product. The reaction conditions often involve solvents like dichloromethane or tetrahydrofuran and may require catalysts or specific temperature controls to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-(m-tolyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby modulating signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(3-Methoxyphenyl)-2-piperidinoethyl)-3-(m-tolyl)urea
- 1-(2-(3-Methoxyphenyl)-2-pyrrolidinoethyl)-3-(m-tolyl)urea
- 1-(2-(3-Methoxyphenyl)-2-azepanoethyl)-3-(m-tolyl)urea
Uniqueness
1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-(m-tolyl)urea is unique due to the presence of the morpholine ring, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different ring structures.
Properties
IUPAC Name |
1-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-16-5-3-7-18(13-16)23-21(25)22-15-20(24-9-11-27-12-10-24)17-6-4-8-19(14-17)26-2/h3-8,13-14,20H,9-12,15H2,1-2H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBUDTXZGXNVQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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